Cas no 12269-82-8 (2-Anthracenesulfonicacid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-, sodium salt(1:1))

2-Anthracenesulfonicacid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-, sodium salt(1:1) structure
12269-82-8 structure
Product Name:2-Anthracenesulfonicacid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-, sodium salt(1:1)
CAS-nummer:12269-82-8
MF:C24H21N2NaO5S
MW:472.48871588707
CID:172822
PubChem ID:23670861
Update Time:2025-04-19

2-Anthracenesulfonicacid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-, sodium salt(1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Anthracenesulfonicacid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-, sodium salt(1:1)
    • 2-Anthracenesulfonicacid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-, sodium sa...
    • sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
    • Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dioxo-9,10-dihydro-2 -anthracenesulfonate
    • 1-Amino-4-(p-butylanilino)-2-anthraquinonesulfonic acid, sodium salt
    • 2-Anthracenesulfonic acid, 1-amino-4-((4-butylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt
    • 2-Anthracenesulfonic acid, 1-amino-4-((4-butylphenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt (1:1)
    • Sodium 1-amino-4-((4-butylphenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
    • DTXSID8065298
    • EINECS 235-545-5
    • sodium;1-amino-4-(4-butylanilino)-9,10-dioxoanthracene-2-sulfonate
    • sodium1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
    • C.I. Disperse Blue 67
    • Acid Blue 230
    • 12269-82-8
    • C.I. Acid Blue 251
    • NS00086299
    • 2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt
    • Inchi: 1S/C24H22N2O5S.Na/c1-2-3-6-14-9-11-15(12-10-14)26-18-13-19(32(29,30)31)22(25)21-20(18)23(27)16-7-4-5-8-17(16)24(21)28;/h4-5,7-13,26H,2-3,6,25H2,1H3,(H,29,30,31);/q;+1/p-1
    • InChI-sleutel: QUBWRMVVDDDDBG-UHFFFAOYSA-M
    • LACHT: S(C1=CC(=C2C(C3C=CC=CC=3C(C2=C1N)=O)=O)NC1C=CC(=CC=1)CCCC)(=O)(=O)[O-].[Na+]

Berekende eigenschappen

  • Exacte massa: 472.10703
  • Monoisotopische massa: 472.10688723g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 6
  • Complexiteit: 808
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 138Ų

Experimentele eigenschappen

  • PSA: 129.39
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.